dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)
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Overview
Description
Preparation Methods
EPhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex with the EPhos ligandThe final product is obtained by methylating the amino group on the biphenyl backbone . Industrial production methods involve scaling up these reactions to produce the compound in larger quantities while maintaining high purity and stability .
Chemical Reactions Analysis
EPhos Pd G4 is highly effective in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include primary amines, aryl halides, and bases such as sodium phenoxide (NaOPh). The major products formed are functionalized 4-arylaminothiazoles and 2-arylaminooxazoles .
Scientific Research Applications
EPhos Pd G4 has a wide range of applications in scientific research:
- Chemistry : It is extensively used in organic synthesis for forming C-N, C-C, and C-O bonds.
- Biology : It is employed in the synthesis of biologically active molecules, including pharmaceuticals.
- Medicine : It aids in the development of new drugs by facilitating the synthesis of complex organic compounds.
- Industry : It is used in the production of fine chemicals and materials .
Mechanism of Action
The mechanism of action of EPhos Pd G4 involves the formation of an active palladium species through the reductive elimination of a Pd-amido complex. This active species then participates in cross-coupling reactions, facilitating the formation of new bonds. The molecular targets and pathways involved include the activation of aryl halides and primary amines, leading to the formation of C-N bonds .
Comparison with Similar Compounds
EPhos Pd G4 is part of the Buchwald precatalyst family, which includes several other similar compounds:
- G1 Buchwald Precatalysts : These require deprotonation with a base to generate the active Pd(0) species.
- G2 Buchwald Precatalysts : These use a biphenyl-based ligand and can generate the active Pd species at room temperature with weak bases.
- G3 Buchwald Precatalysts : These are more versatile and can accommodate bulky ligands like BrettPhos.
- BrettPhos Pd G4 : Similar to EPhos Pd G4 but with different ligand structures .
EPhos Pd G4 stands out due to its high stability, solubility in common organic solvents, and efficiency in forming active catalytic species with lower catalyst loadings and shorter reaction times .
Properties
Molecular Formula |
C50H72NO4PPdS+2 |
---|---|
Molecular Weight |
920.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H12N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p+1 |
InChI Key |
IEDGHIMEWNBWKU-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
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